molecular formula C24H32N2O4 B2895114 1-[4-(3,7-Dioxa-10-azaspiro[5.6]dodecane-10-carbonyl)-4-phenylpiperidin-1-yl]prop-2-en-1-one CAS No. 2361705-24-8

1-[4-(3,7-Dioxa-10-azaspiro[5.6]dodecane-10-carbonyl)-4-phenylpiperidin-1-yl]prop-2-en-1-one

Cat. No.: B2895114
CAS No.: 2361705-24-8
M. Wt: 412.53
InChI Key: CMQARQRWPRVRQQ-UHFFFAOYSA-N
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Description

1-[4-(3,7-Dioxa-10-azaspiro[5.6]dodecane-10-carbonyl)-4-phenylpiperidin-1-yl]prop-2-en-1-one is a complex organic compound known for its unique structural features and potential applications in various fields of scientific research. The compound contains a spirocyclic structure, which is a common motif in many biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(3,7-Dioxa-10-azaspiro[5.6]dodecane-10-carbonyl)-4-phenylpiperidin-1-yl]prop-2-en-1-one typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the spirocyclic core and the subsequent functionalization to introduce the piperidine and phenyl groups.

    Formation of the Spirocyclic Core: This step often involves a cyclization reaction, where a linear precursor undergoes intramolecular cyclization to form the spirocyclic structure. Common reagents used in this step include strong bases or acids to facilitate the cyclization.

    Functionalization: After forming the spirocyclic core, various functional groups are introduced through substitution reactions

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This often includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-[4-(3,7-Dioxa-10-azaspiro[5.6]dodecane-10-carbonyl)-4-phenylpiperidin-1-yl]prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Alkyl halides, aryl halides, and other electrophiles or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

1-[4-(3,7-Dioxa-10-azaspiro[5.6]dodecane-10-carbonyl)-4-phenylpiperidin-1-yl]prop-2-en-1-one has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activity, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of neurological disorders and infectious diseases.

    Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 1-[4-(3,7-Dioxa-10-azaspiro[5.6]dodecane-10-carbonyl)-4-phenylpiperidin-1-yl]prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3,7-Dioxa-10-azaspiro[5.6]dodecane: A related spirocyclic compound with similar structural features.

    3,10-Dioxa-7-azaspiro[5.6]dodecane: Another spirocyclic compound with a different arrangement of oxygen and nitrogen atoms.

Uniqueness

1-[4-(3,7-Dioxa-10-azaspiro[5.6]dodecane-10-carbonyl)-4-phenylpiperidin-1-yl]prop-2-en-1-one is unique due to its specific combination of functional groups and spirocyclic structure, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-[4-(3,7-dioxa-10-azaspiro[5.6]dodecane-10-carbonyl)-4-phenylpiperidin-1-yl]prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N2O4/c1-2-21(27)25-14-9-24(10-15-25,20-6-4-3-5-7-20)22(28)26-13-8-23(30-19-16-26)11-17-29-18-12-23/h2-7H,1,8-19H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMQARQRWPRVRQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCC(CC1)(C2=CC=CC=C2)C(=O)N3CCC4(CCOCC4)OCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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